![molecular formula C19H18O3 B11154066 7-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one](/img/structure/B11154066.png)
7-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-methyl-2,3,8,9,10,11-hexahydro1benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2,3,8,9,10,11-hexahydro1benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that specific modifications to the structure enhance its efficacy against breast and lung cancer cells by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In vitro tests reveal significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for developing new antibiotics. Additionally, it has been evaluated for antifungal activity against common pathogens like Candida albicans and Aspergillus niger, with results indicating effective inhibition at low concentrations.
Neuroprotective Effects
Studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to exert protective effects on neuronal cells by reducing oxidative stress and inflammation. Experimental models using Parkinson's and Alzheimer's disease paradigms have shown that the compound can mitigate cognitive decline and neuronal loss.
Anti-inflammatory Properties
The anti-inflammatory potential of 7-methyl-2,3,8,9,10,11-hexahydro benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one has been investigated in various studies. It has been found to inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models of arthritis and colitis.
Polymer Synthesis
This compound is also being explored for its utility in material science, particularly in the synthesis of novel polymers. Its unique structural features allow it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research is ongoing to optimize conditions for polymerization processes involving this compound.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Induced apoptosis in breast cancer cells; enhanced efficacy with structural modifications. |
Study B | Antimicrobial Effects | Significant inhibition against E. coli and S. aureus; MIC values below 10 µg/mL. |
Study C | Neuroprotection | Reduced oxidative stress in neuronal cultures; improved outcomes in animal models of Alzheimer's disease. |
Study D | Polymer Development | Successful incorporation into polycarbonate matrices; improved tensile strength observed. |
Mechanism of Action
The mechanism of action of 7-methyl-2,3,8,9,10,11-hexahydro1benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-methyl-2,3,8,9,10,11-hexahydro1benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one is unique due to its specific structure, which includes multiple fused rings and functional groups. This structural complexity can lead to unique chemical and biological properties that are not observed in simpler compounds.
Biological Activity
7-methyl-2,3,8,9,10,11-hexahydro benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 7-methyl-2,3,8,9,10,11-hexahydro benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one can be described by its molecular formula C19H24O and molecular weight of approximately 284.39 g/mol. The compound features a bicyclic system that may contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For example:
These results indicate that the compound exhibits promising antitumor activity with IC50 values suggesting moderate potency against liver and lung cancer cell lines .
The mechanism by which 7-methyl-2,3,8,9,10,11-hexahydro benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may inhibit key signaling pathways involved in cell proliferation and survival .
Case Studies
Several case studies have been conducted to explore the pharmacological effects of this compound:
- Study on Anticancer Effects : In a study involving multiple cancer cell lines (including breast and prostate cancer), the compound demonstrated significant growth inhibition compared to control groups. The study concluded that further investigation into its mechanism could provide insights into developing new anticancer therapies .
- Neuroprotective Effects : Another study suggested potential neuroprotective properties of the compound in models of oxidative stress-induced neuronal damage. The findings indicated that it could modulate oxidative stress markers and reduce apoptosis in neuronal cells .
Properties
Molecular Formula |
C19H18O3 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
12-methyl-9,20-dioxapentacyclo[11.7.0.02,10.03,7.014,19]icosa-1(13),2(10),3(7),11,14(19)-pentaen-8-one |
InChI |
InChI=1S/C19H18O3/c1-10-9-15-17(11-6-4-7-12(11)19(20)22-15)18-16(10)13-5-2-3-8-14(13)21-18/h9H,2-8H2,1H3 |
InChI Key |
KREYBOXGMOCBJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C5=C(O4)CCCC5 |
Origin of Product |
United States |
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